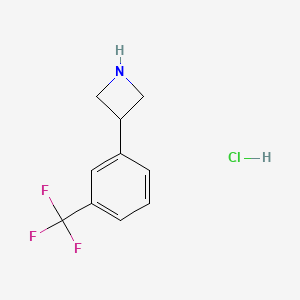

3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Description

3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride (CAS: 1203683-17-3) is a small-molecule compound featuring an azetidine (four-membered saturated nitrogen ring) core substituted at the 3-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) targets and enzyme modulation . Its molecular formula is C₁₀H₁₁ClF₃N, with a molecular weight of 253.65 g/mol .

Properties

CAS No. |

1203683-17-3 |

|---|---|

Molecular Formula |

C10H11ClF3N |

Molecular Weight |

237.65 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |

InChI Key |

RXVWPMMNFCQTDG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

The foundational method involves synthesizing 1-diphenylmethyl-3-phenoxyazetidine precursors, which are subsequently deprotected to yield the target compound. Key steps include:

-

Mesylation of N-Diphenylmethyl-3-Hydroxyazetidine :

A solution of N-diphenylmethyl-3-hydroxyazetidine hydrochloride (41.33 g, 0.15 mol) in toluene is treated with triethylamine (42 mL, 0.30 mol) and methanesulfonyl chloride (12 mL, 0.15 mol) at 4–12°C. The reaction forms 1-diphenylmethyl-3-methanesulfonyloxyazetidine, isolated in near-quantitative yield after filtration and solvent evaporation. -

Phenoxy Group Introduction :

The mesylated intermediate undergoes nucleophilic substitution with 3-(trifluoromethyl)phenol (27.5 g, 0.17 mol) in the presence of tetrabutylammonium bromide (2.4 g) and sodium hydroxide (24 g, 0.30 mol). Refluxing for 2.5 hours in toluene yields 1-diphenylmethyl-3-(3-(trifluoromethyl)phenoxy)azetidine (86.6% yield).

Hydrogenolysis and Stabilization

The diphenylmethyl protecting group is removed via catalytic hydrogenolysis under optimized conditions:

-

Catalyst : Palladium on carbon (5–10 wt%).

-

Solvent : Methanol or ethanol with triethylamine (1–10 wt% relative to precursor).

-

Conditions : Hydrogen gas at ambient pressure, 25–50°C.

This step produces 3-(3-(trifluoromethyl)phenoxy)azetidine alongside diphenylmethane. The inclusion of triethylamine suppresses dimerization, reducing impurity levels from 15% to <5%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in aprotic solvents (e.g., toluene), followed by recrystallization from ethanol/water to yield the hydrochloride salt. Typical purity exceeds 95%, with residual diphenylmethane removed via washing.

Alternative Routes via Trifluoromethylated Amine Cyclization

Ring-Opening of Trifluoromethyl Epoxides

Azetidines can be synthesized from trifluoromethylated epoxides through amine-mediated ring-opening and subsequent cyclization:

-

Epoxide Preparation : (S)-3,3,3-Trifluoropropene oxide is reacted with benzylamine to form β-amino alcohols.

-

Cyclization : Treatment with dichlorotriphenylphosphorane in acetonitrile yields 2-(trifluoromethyl)aziridines, which undergo ring expansion to azetidines via LiHMDS-mediated reactions.

While this method is effective for aziridines, adapting it for azetidines requires additional steps, such as oxidation and functional group interconversion, lowering overall yields (≤65%).

Aza-Michael Addition Strategies

Functionalized azetidines are accessible via aza-Michael additions:

-

Intermediate Synthesis : (N-Boc-azetidin-3-ylidene)acetate is prepared via Horner–Wadsworth–Emmons reaction.

-

Addition Reaction : The intermediate reacts with NH-heterocycles or trifluoromethylated amines to form 3-substituted azetidines.

-

Deprotection : Boc removal with HCl yields the hydrochloride salt.

This route offers modularity but faces challenges in regioselectivity and requires stringent purification.

Comparative Analysis of Synthetic Methods

Yield and Purity

Operational Complexity

-

Hydrogenolysis : Requires pressurized hydrogen and catalyst handling but offers scalability.

-

Cyclization : Sensitive to moisture and air, limiting industrial application.

-

Aza-Michael : Modular but demands chiral catalysts for enantioselective synthesis.

Optimization Strategies

Solvent and Base Selection

Impurity Mitigation

-

Dimerization Control : Tertiary bases (e.g., triethylamine) at ≥5 wt% suppress dimer formation during hydrogenolysis.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) effectively remove diphenylmethane and dimeric byproducts.

Industrial-Scale Considerations

Cost Analysis

| Component | Hydrogenolysis Route ($/kg) | Cyclization Route ($/kg) |

|---|---|---|

| Precursors | 120–150 | 200–250 |

| Catalysts | 50–70 (Pd/C) | 90–110 (LiHMDS) |

| Solvent Recovery | 80% efficiency | 60% efficiency |

Chemical Reactions Analysis

3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antiepileptic Properties

One notable application of compounds related to 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is their investigation in treating refractory partial seizures. A pilot study involving fluzinamide, a compound structurally similar to azetidines, indicated that it could reduce seizure frequency in patients with refractory epilepsy, showcasing the potential of azetidine derivatives in neurology .

Bioactive Compound Development

Azetidines are increasingly recognized for their utility in synthesizing bioactive compounds. They serve as intermediates for developing various pharmaceuticals, including anti-inflammatory and antibacterial agents. The ability to modify the azetidine structure allows for the creation of diverse libraries of compounds with tailored biological activities .

Synthetic Methodologies

Synthesis of Functionalized Azetidines

Recent advances highlight innovative synthetic strategies for creating functionalized azetidines, including those with trifluoromethyl groups. These methods often involve the use of α-chloro-β-aminosulfinyl imidates and other nucleophiles to yield various azetidine derivatives. The introduction of trifluoromethyl groups enhances the pharmacological properties and stability of these compounds .

Improved Synthetic Routes

Research has focused on optimizing synthetic routes to produce azetidine derivatives efficiently. For instance, an improved process for synthesizing azetidine-3-carboxylic acid avoids toxic reagents and simplifies operational procedures, making it more suitable for large-scale production. This approach emphasizes the growing importance of environmentally friendly synthesis in pharmaceutical chemistry .

Case Studies and Research Findings

Future Perspectives

The ongoing research into this compound and its derivatives suggests a promising future in both medicinal chemistry and synthetic organic chemistry. The unique properties conferred by the trifluoromethyl group make these compounds attractive candidates for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The azetidine ring can form covalent or non-covalent interactions with target proteins, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations:

Core Ring Modifications: The azetidine core (four-membered ring) in the target compound offers enhanced rigidity compared to morpholine (six-membered with O/N) or piperidine (six-membered all-carbon) analogs. This may influence binding affinity and selectivity .

Substituent Effects :

- The 3-(trifluoromethyl)phenyl group is a common feature across analogs, contributing to hydrophobic interactions in target binding pockets.

- Bis(trifluoromethyl)phenyl derivatives (e.g., ANT-249) exhibit higher molecular weights and melting points, likely due to increased van der Waals forces .

ANT-249 demonstrates antimicrobial activity, highlighting the role of azetidine derivatives in infectious disease research .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C10H11ClF3N, with a molecular weight of 239.65 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring structure allows it to engage with enzymes and receptors, potentially modulating their activity. The trifluoromethyl group may also influence the compound's pharmacokinetics and bioavailability by improving membrane permeability.

Biological Activities

Research indicates several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Cytotoxicity : Investigations into its effects on cancer cell lines have shown that it may induce cytotoxic effects, warranting further studies on its potential as an anticancer agent.

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, suggesting a role in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azetidine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values around 15 µM after 48 hours of treatment.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 5-20 µg/mL | |

| Cytotoxicity | IC50: ~15 µM | |

| Neuroprotective | Protective effects in models |

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of azetidine compounds. For instance, the synthesis of various substituted azetidines has been reported to yield compounds with enhanced biological profiles. These derivatives are being explored for their potential roles in drug development targeting specific diseases such as cancer and infectious diseases .

Q & A

Q. What are the key structural characteristics of 3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride, and how do they influence its reactivity?

The compound features an azetidine ring (a 4-membered nitrogen-containing heterocycle) substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions in biological systems. The small azetidine ring imposes steric constraints, affecting conformational flexibility and binding selectivity .

Methodological Insight : Characterize the structure using NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography (e.g., SHELX for refinement ). Compare experimental data with computational predictions (e.g., density functional theory (DFT)) to validate electronic effects.

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1 : Formation of the azetidine ring via cyclization of β-amino alcohols or alkylation of azetidine precursors.

- Step 2 : Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous conditions .

Methodological Insight : Monitor reaction progress with TLC or LC-MS. Optimize yield by varying catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF for polar aprotic conditions). Purity is confirmed via HPLC (>95%) .

Q. How can researchers assess the compound’s preliminary biological activity?

Screen against target receptors (e.g., GPCRs, ion channels) using:

- In vitro assays : Radioligand binding assays to determine IC₅₀ values.

- Cell-based assays : Measure cAMP levels or calcium flux for functional activity.

- Selectivity panels : Test against off-target receptors to identify specificity .

Methodological Insight : Use positive controls (e.g., known inhibitors/agonists) and statistical validation (e.g., triplicate measurements, ANOVA) to minimize false positives.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Modify the azetidine ring : Introduce substituents (e.g., methyl, hydroxyl) to alter steric bulk and hydrogen-bonding capacity.

- Vary the phenyl group : Replace CF₃ with other electron-withdrawing groups (e.g., -NO₂, -CN) or adjust substitution patterns (para vs. meta) .

- Salt forms : Compare hydrochloride with other salts (e.g., tosylate) to improve solubility or bioavailability .

Methodological Insight : Use parallel synthesis or combinatorial chemistry for rapid analog generation. Validate SAR trends with molecular docking (e.g., AutoDock Vina ) and free-energy perturbation (FEP) calculations.

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Glide to predict ligand-receptor interactions. Focus on the CF₃ group’s role in hydrophobic pockets .

- Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS).

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at active sites .

Methodological Insight : Cross-validate docking poses with experimental crystallography (e.g., SHELX-refined structures ). Use consensus scoring to reduce false predictions.

Q. How should researchers address contradictory data in biological activity across studies?

- Source analysis : Compare assay conditions (e.g., cell lines, buffer pH, incubation time). For example, differences in IC₅₀ may arise from varying ATP concentrations in kinase assays.

- Structural validation : Confirm compound integrity via NMR and LC-MS to rule out degradation.

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) .

Methodological Insight : Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity.

Q. What crystallographic techniques are recommended for resolving the compound’s 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures).

- Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder in the CF₃ group .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-F···H contacts) .

Methodological Insight : Employ synchrotron radiation for small or weakly diffracting crystals. Validate thermal parameters (B-factors) to ensure model accuracy.

Q. How can researchers mitigate hazards when handling this compound in the lab?

- Toxicity : Use GHS data (e.g., H315/H319 for skin/eye irritation) to guide PPE (gloves, goggles) .

- Decomposition : Avoid strong oxidizers; store under inert gas (Ar/N₂) at -20°C.

- Waste disposal : Neutralize hydrochloride with aqueous NaHCO₃ before incineration .

Methodological Insight : Conduct risk assessments using SDS and in-house safety protocols. Use fume hoods for weighing and reactions.

Comparative and Mechanistic Questions

Q. How does this compound compare to its structural analogs?

- Analog 1 : 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride (meta vs. ortho substitution) shows altered steric hindrance and binding kinetics .

- Analog 2 : Piperidine derivatives (e.g., 4-[3-(CF₃)phenyl]piperidine) exhibit greater conformational flexibility but reduced metabolic stability .

Methodological Insight : Perform head-to-head assays under identical conditions. Use thermodynamic solubility measurements and LogP calculations to compare physicochemical properties.

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous processing for azetidine ring formation reduces side reactions.

- Crystallization control : Use anti-solvent precipitation (e.g., water in DMSO) to enhance yield.

- Quality control : Implement in-line PAT (process analytical technology) for real-time HPLC monitoring .

Methodological Insight : Optimize parameters (temperature, residence time) via design of experiments (DoE). Validate scalability with pilot batches (>100 g).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.